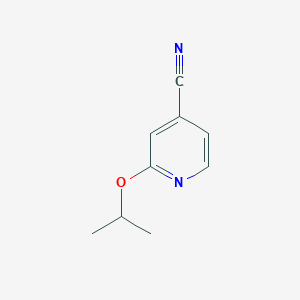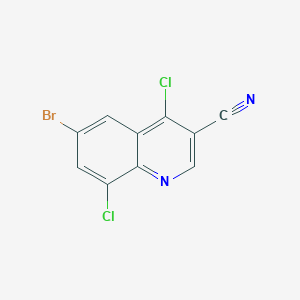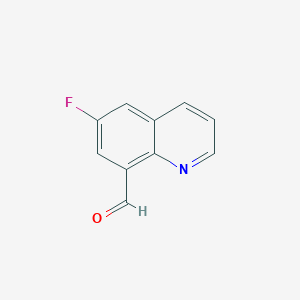![molecular formula C8H6N2O B1291308 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 394223-03-1](/img/structure/B1291308.png)
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with an aldehyde functional group at the second position. This structure is a key intermediate in the synthesis of various pharmaceuticals and organic materials due to its reactivity and ability to form complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives has been explored through different methods. For instance, the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes has been achieved using a TiCl4/t-BuNH2-mediated hydroamination/annulation domino reaction, starting from 2-carbonyl-1-propargyl-1H-indoles under mild conditions . Another approach involves the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, yielding fluorescent benzimidazole derivatives . Additionally, pyrrole-2-carbaldehyde skeletons have been synthesized via oxidative annulation and direct Csp3-H to C=O oxidation from aryl methyl ketones, arylamines, and acetoacetate esters .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde consists of a pyrrole ring fused to a pyridine ring, which is a common motif in pharmaceutical chemistry due to its potential biological activity. The presence of the aldehyde group increases the reactivity of the compound, making it a versatile intermediate for further chemical transformations.
Chemical Reactions Analysis
Chemical reactions involving pyrrole-2-carbaldehyde derivatives are diverse. For example, tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have been synthesized and shown to have tunable anion binding properties . Pyrrolo-indolizidine tricycles have been obtained through intramolecular reactions involving a pyrrolidine ring fused with an 1H-pyrrole unit . Furthermore, pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives have been synthesized via intramolecular 1,3-dipolar cycloaddition of nitrilimine intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde derivatives are influenced by their molecular structure. For instance, the intense fluorescence of benzimidazole derivatives synthesized from 1-vinyl-1H-pyrrole-2-carbaldehydes indicates potential applications in materials science . The solubility of certain derivatives, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, is an important consideration in drug development . The reactivity of the aldehyde group also plays a crucial role in the synthesis of various heterocyclic compounds, as seen in the formation of pyrrolo-indolizidine tricycles and pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives .
Applications De Recherche Scientifique
Application in Cancer Therapy
- Summary of the Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being developed as a strategy for cancer therapy .
- Methods of Application or Experimental Procedures: The derivatives are synthesized and their inhibitory activity against FGFR is evaluated. For example, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results or Outcomes: The compound 4h significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Application in Diabetes Treatment
- Summary of the Application: Compounds similar to 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Results or Outcomes: The efficacy of these compounds to reduce blood glucose may be beneficial in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antimicrobial Application
- Summary of the Application: The 1H-pyrrolo[2,3-b]pyridine moiety exhibits a broad spectrum of biological activities, including antimicrobial activity .
- Results or Outcomes: The antimicrobial activity of these compounds could be beneficial in treating various bacterial and fungal infections .
Antiviral Application
- Summary of the Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine moiety have been found to inhibit HIV-1 .
- Results or Outcomes: The antiviral activity of these compounds could be beneficial in the treatment of HIV-1 .
Antifungal Application
- Summary of the Application: The 1H-pyrrolo[2,3-b]pyridine moiety exhibits a broad spectrum of biological activities, including antifungal activity .
- Results or Outcomes: The antifungal activity of these compounds could be beneficial in treating various fungal infections .
Analgesic Application
Safety And Hazards
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTNRYFIYJHUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619198 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
CAS RN |
394223-03-1 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 394223-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

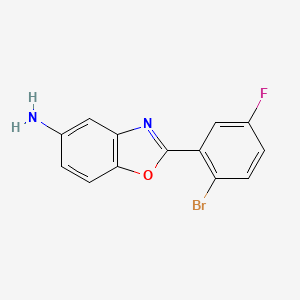
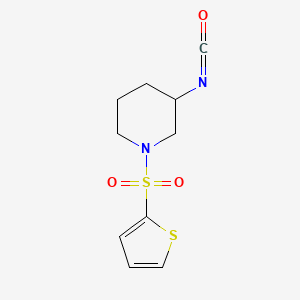
![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
